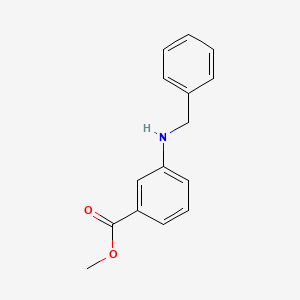

Methyl 3-(benzylamino)benzoate

CAS No.:

Cat. No.: VC18914666

Molecular Formula: C15H15NO2

Molecular Weight: 241.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H15NO2 |

|---|---|

| Molecular Weight | 241.28 g/mol |

| IUPAC Name | methyl 3-(benzylamino)benzoate |

| Standard InChI | InChI=1S/C15H15NO2/c1-18-15(17)13-8-5-9-14(10-13)16-11-12-6-3-2-4-7-12/h2-10,16H,11H2,1H3 |

| Standard InChI Key | UARVXYNYGUXXJH-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC(=CC=C1)NCC2=CC=CC=C2 |

Introduction

Structural and Molecular Characteristics

Methyl 3-(benzylamino)benzoate (C₁₅H₁₅NO₂) features a benzene ring substituted with a benzylamino group (-NHCH₂C₆H₅) at the meta position and a methyl ester (-COOCH₃) at the para position. The benzylamino group introduces both steric bulk and electronic effects, influencing the compound’s solubility, stability, and reactivity. The methyl ester enhances lipophilicity, a critical factor in drug design for membrane permeability.

Table 1: Key Structural Features of Methyl 3-(Benzylamino)benzoate

The compound’s planar aromatic system allows for π-π stacking interactions, while the benzylamino group participates in hydrogen bonding, critical for binding biological targets.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of methyl 3-(benzylamino)benzoate typically involves a two-step process:

-

Amination of Methyl 3-Nitrobenzoate: Reduction of the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite, followed by benzylation with benzyl bromide in the presence of a base (e.g., K₂CO₃).

-

Esterification: If starting from 3-aminobenzoic acid, esterification with methanol and sulfuric acid yields the methyl ester.

Reaction Scheme:

Industrial-Scale Optimization

Industrial production employs continuous flow reactors to enhance yield and purity. For example, TCI America’s synthesis of methyl 3-(trifluoromethyl)benzoate utilizes automated systems for precise temperature and pressure control, a method adaptable to methyl 3-(benzylamino)benzoate . Key challenges include minimizing byproducts like N,N-dibenzyl derivatives, addressed through stoichiometric optimization.

Physicochemical Properties and Stability

Methyl 3-(benzylamino)benzoate is a crystalline solid at room temperature, with a melting point estimated at 110–115°C (analogous to methyl 3-amino-4-(benzylamino)benzoate). Its stability under various conditions is critical for storage and handling:

Table 2: Stability Profile

The compound’s logP (calculated: 2.8) suggests moderate lipophilicity, aligning with its role as a drug precursor.

Industrial and Research Applications

Pharmaceutical Intermediates

Methyl 3-(benzylamino)benzoate serves as a precursor for kinase inhibitors and receptor antagonists. For example, its derivative, methyl 3-amino-4-(benzylamino)benzoate, is used in DHX9 inhibitor synthesis.

Specialty Chemicals

In agrochemicals, the compound’s amine group is functionalized to produce herbicides with improved soil persistence.

Comparative Analysis with Structural Analogs

Table 3: Comparison with Benzoate Derivatives

Future Directions and Research Gaps

Current research priorities include:

-

Structure-Activity Relationships (SAR): Systematic modification of the benzylamino and ester groups to optimize drug-like properties.

-

Green Synthesis: Developing solvent-free or catalytic methods to reduce environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume